molecular formula C20H26N2O5 B5430572 ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate

ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B5430572
M. Wt: 374.4 g/mol
InChI Key: HJZWFWFBUCUJID-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate is a complex organic compound with a molecular formula of C20H26N2O5 and a molecular weight of 374.43 g/mol . This compound features a piperidine ring, a pyrrolidine ring, and a methoxyphenyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 1-phenylpiperidine-4-carboxylate with hydrazine hydrate in ethanol, followed by further reactions to introduce the methoxyphenyl and oxopyrrolidine groups . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in inflammatory pathways and endoplasmic reticulum stress . The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 1-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-3-27-20(25)14-8-10-21(11-9-14)19(24)15-12-18(23)22(13-15)16-4-6-17(26-2)7-5-16/h4-7,14-15H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZWFWFBUCUJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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